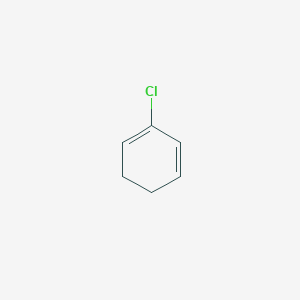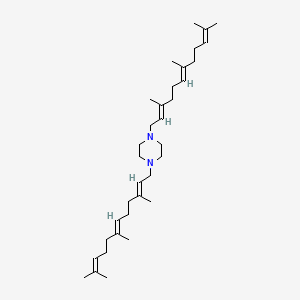![molecular formula C21H39NO3 B14646884 Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate CAS No. 52634-29-4](/img/structure/B14646884.png)
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate: is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties. This particular compound is characterized by the presence of a long-chain fatty acid amide linked to a methyl ester of prop-2-enoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate typically involves the esterification of prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the amidation of the resulting ester with hexadecanoyl chloride. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Esterification: Prop-2-enoic acid is reacted with methanol in the presence of an acid catalyst.
Amidation: The resulting ester is then reacted with hexadecanoyl chloride to form the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides or ethers
Aplicaciones Científicas De Investigación
Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential role in cell membrane interactions due to its long-chain fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid component allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the ester and amide groups can interact with various enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
Methyl methacrylate: A similar ester used in the production of polymers.
Hexadecanoic acid, methyl ester: Another ester with a long-chain fatty acid component.
Uniqueness: Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate is unique due to its combination of a long-chain fatty acid amide and a methyl ester of prop-2-enoic acid. This structure provides it with distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
52634-29-4 |
|---|---|
Fórmula molecular |
C21H39NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate |
InChI |
InChI=1S/C21H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-18-19(2)21(24)25-3/h2,4-18H2,1,3H3,(H,22,23) |
Clave InChI |
XRUWNRFWNHCICM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

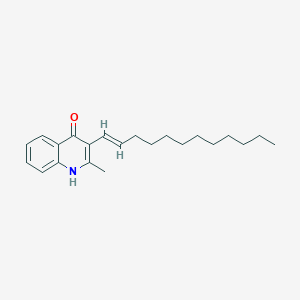
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

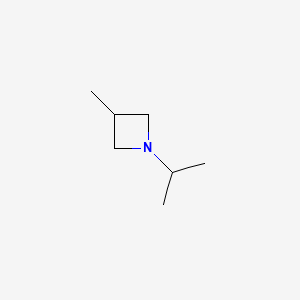
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
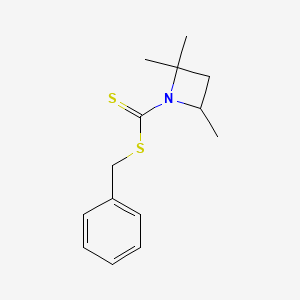
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


